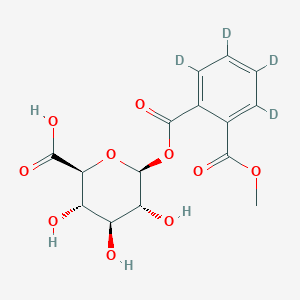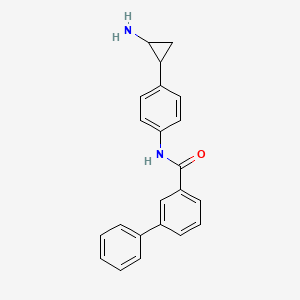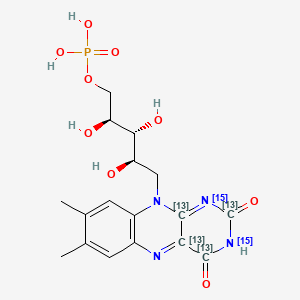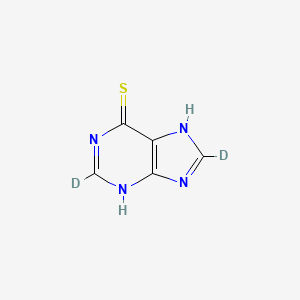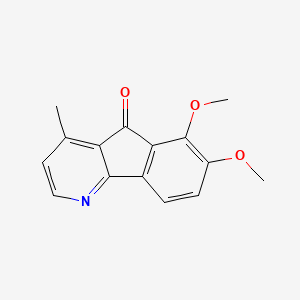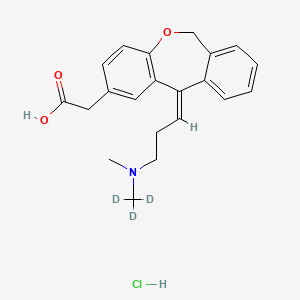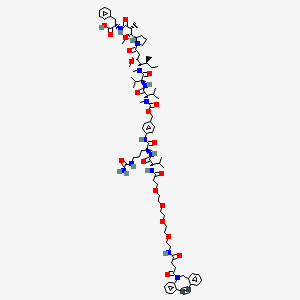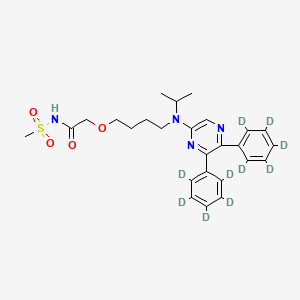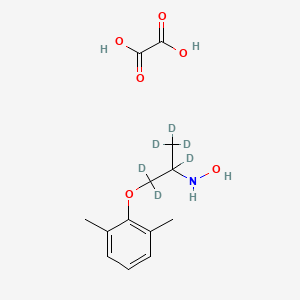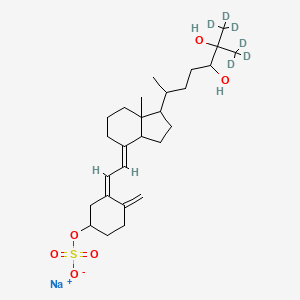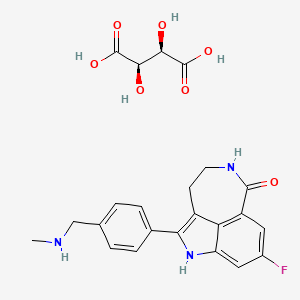![molecular formula C18H20O3 B12420038 1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DS45500853 is a compound known as an estrogen-related receptor alpha (ERRα) agonist. It is primarily used in scientific research, particularly in the study of metabolic disorders such as type 2 diabetes mellitus. The compound inhibits the binding between receptor-interacting protein 140 (RIP140) corepressor peptide and the GST-ERRα ligand-binding domain .
Vorbereitungsmethoden
The synthesis of DS45500853 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for experimental use .
Analyse Chemischer Reaktionen
DS45500853 undergoes various chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are proprietary.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
DS45500853 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the binding interactions of ERRα and its ligands.
Biology: Employed in cellular assays to investigate the role of ERRα in metabolic pathways.
Medicine: Potential therapeutic applications in the treatment of metabolic disorders, particularly type 2 diabetes mellitus.
Industry: Utilized in the development of new drugs targeting ERRα and related pathways
Wirkmechanismus
DS45500853 exerts its effects by binding to the ligand-binding pocket of ERRα, acting as an agonist. This binding inhibits the interaction between RIP140 corepressor peptide and the GST-ERRα ligand-binding domain. The compound activates the transcriptional activity of full-length ERRα in cells, leading to various downstream effects on metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
DS45500853 is unique in its high affinity and specificity for ERRα. Similar compounds include:
- Perphenazine-dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
These compounds also target ERRα but may differ in their binding affinities, specificities, and downstream effects.
Eigenschaften
Molekularformel |
C18H20O3 |
|---|---|
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
1-[4-(3-tert-butyl-4-hydroxyphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C18H20O3/c1-12(19)13-5-7-14(8-6-13)21-15-9-10-17(20)16(11-15)18(2,3)4/h5-11,20H,1-4H3 |
InChI-Schlüssel |
WSVZSZVSZTYTCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
